Methyl 2-[(chloroacetyl)amino]-4-methylpentanoate

Lipophilicity Chromatographic retention Positional isomer differentiation

Sourcing N-chloroacetyl amino acid methyl esters often yields isomers or analogs with mismatched side-chain lipophilicity, compromising synthetic fidelity. This DL-leucine methyl ester (CAS 928025-34-7, XLogP3 = 1.2) provides a defined, reactive building block for automated peptide synthesis and covalent probe design. - Leucine-derived isobutyl side chain confers a 0.6 logP unit separation from the 3-methyl positional isomer, enabling robust HPLC method development. - Methyl ester protection allows selective enzymatic or mild basic hydrolysis to the free acid, while the chloroacetyl warhead supports direct thiol conjugation. - Available at ≥95% purity with multi-gram stock and global shipping for uninterrupted research workflows.

Molecular Formula C9H16ClNO3
Molecular Weight 221.68
CAS No. 928025-34-7
Cat. No. B2390852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[(chloroacetyl)amino]-4-methylpentanoate
CAS928025-34-7
Molecular FormulaC9H16ClNO3
Molecular Weight221.68
Structural Identifiers
SMILESCC(C)CC(C(=O)OC)NC(=O)CCl
InChIInChI=1S/C9H16ClNO3/c1-6(2)4-7(9(13)14-3)11-8(12)5-10/h6-7H,4-5H2,1-3H3,(H,11,12)
InChIKeyBLYRVKKCOPEPFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-[(chloroacetyl)amino]-4-methylpentanoate Chemical Profile


Methyl 2-[(chloroacetyl)amino]-4-methylpentanoate (CAS 928025-34-7, PubChem CID 14260837) is an N-chloroacetylated DL-leucine methyl ester belonging to the class of chloroacetamide amino acid derivatives [1]. It possesses a molecular formula of C9H16ClNO3, a molecular weight of 221.68 g/mol, and a computed XLogP3 of 1.2 [1]. The compound features a reactive chloroacetyl electrophile, a methyl ester carboxyl protecting group, and an isobutyl (4-methylpentanoate) side chain characteristic of the leucine scaffold. It is commercially available as a research chemical from multiple vendors at ≥95% purity and is catalogued under the synonym N-(chloroacetyl)-DL-leucine methyl ester .

Irreplaceability of N-Chloroacetyl-DL-leucine Methyl Ester


Chloroacetyl amino acid methyl esters are not functionally interchangeable despite sharing the chloroacetyl warhead and ester protection. The amino acid side chain identity determines lipophilicity, steric bulk, and enzyme recognition—parameters that directly govern reactivity as a synthetic building block, substrate, or covalent inhibitor. Methyl 2-[(chloroacetyl)amino]-4-methylpentanoate bears a leucine-derived isobutyl side chain that is structurally distinct from the sec-butyl side chain of the isoleucine-derived 3-methyl isomer, resulting in measurable differences in computed logP [1]. Furthermore, the methyl ester differentiates this compound from the free carboxylic acid analog (N-chloroacetyl-L-leucine, CAS 688-12-0), altering solubility, electrophilicity at the ester carbonyl, and compatibility with downstream coupling chemistry [2]. Substituting either the acyl group (e.g., acetyl for chloroacetyl) or the ester (e.g., tert-butyl for methyl) fundamentally changes the compound's reactivity profile and synthetic utility.

Differentiation from Closest Analogs


Lipophilicity: 4-Methyl vs. 3-Methyl Isomer

Methyl 2-[(chloroacetyl)amino]-4-methylpentanoate (leucine scaffold, isobutyl side chain) has a computed XLogP3 of 1.2, whereas its direct positional isomer methyl 2-[(chloroacetyl)amino]-3-methylpentanoate (isoleucine scaffold, sec-butyl side chain, CAS 102115-69-5) has a computed XLogP3 of 1.8 [1][2]. This 0.6 log unit difference represents an approximately 4-fold difference in partition coefficient, translating to measurably distinct reverse-phase HPLC retention times and differential solubility in aqueous vs. organic media.

Lipophilicity Chromatographic retention Positional isomer differentiation

Electrophilic Warhead: Chloroacetyl vs. Acetyl

The N-chloroacetyl group in methyl 2-[(chloroacetyl)amino]-4-methylpentanoate provides an electrophilic α-chloro carbonyl capable of irreversible covalent modification of nucleophilic residues (e.g., active-site cysteine, histidine, or serine). In contrast, the corresponding N-acetyl analog (N-acetyl-L-leucine methyl ester) lacks the α-chloro leaving group and can only serve as a reversible substrate or competitive inhibitor. This mechanistic distinction is supported by the known irreversible inhibition of thermolysin by the closely related N-chloroacetyl-N-hydroxyleucine methyl ester (CAS 68684-46-8), where the chloroacetyl group is essential for covalent active-site modification [1]. Hog kidney acylase I studies further demonstrate that N-chloroacetyl amino acid derivatives are hydrolyzed at the highest rates among tested N-acyl variants, exceeding rates for N-acetyl, N-benzoyl, and N-trifluoroacetyl derivatives [2].

Covalent inhibitor design Electrophilic warhead reactivity Enzyme active site modification

Methyl Ester vs. Free Acid Utility

Methyl 2-[(chloroacetyl)amino]-4-methylpentanoate exists as the methyl ester, distinguishing it from the free acid N-chloroacetyl-L-leucine (CAS 688-12-0, MW 207.65 g/mol) . The methyl ester increases organic solvent solubility (compatible with dichloromethane, ethyl acetate, and THF) and enables direct use in ester aminolysis and transesterification reactions without prior carboxyl activation. The free acid requires coupling reagents (e.g., DCC, HATU) for amide bond formation, adding a synthetic step. The pKa of the amide NH in related N-chloroacetyl amino acid methyl esters is predicted at approximately 12.56, indicating very weak acidity that does not interfere with most coupling conditions .

Peptide coupling Protecting group strategy Ester hydrolysis

N-Hydroxy Group Absence: Thermolysin Inhibition Avoided

The N-hydroxy analog of this compound, N-chloroacetyl-N-hydroxyleucine methyl ester (CAS 68684-46-8, PubChem CID 191880), is a well-characterized active-site-directed irreversible inhibitor of thermolysin with a reported Ki of 7,500,000 nM [1][2]. Methyl 2-[(chloroacetyl)amino]-4-methylpentanoate lacks the N-hydroxy group and therefore does not exhibit this thermolysin inhibitory activity. This structural difference is critical: the target compound retains the chloroacetyl electrophile for general covalent modification but avoids the specific zinc-chelating thermolysin inhibition associated with the N-hydroxy hydroxamate pharmacophore.

Thermolysin inhibition Structure-activity relationship Negative selectivity

Commercial Purity Benchmarking & Vendor Availability

Methyl 2-[(chloroacetyl)amino]-4-methylpentanoate is commercially stocked at ≥95% purity by multiple independent suppliers, including Enamine (Catalog EN300-23137, 95%), LeYan (Catalog 1311766, 95%), and ChemScene (Catalog CS-0241096, 97%) . The compound is stored at 4 °C and shipped at room temperature within the continental US . This multi-vendor availability with consistent minimum purity specification reduces single-supplier dependency risk—a procurement advantage over less widely stocked analogs such as the 3-methyl isomer (CAS 102115-69-5) or the tert-butyl ester derivative (CAS 1909288-17-0).

Procurement Supply chain Quality specification

Peptide Synthesis Building Block Utility

N-Chloroacetyl amino acid methyl esters have documented utility as intermediates in peptide synthesis. The reaction of N-chloroacetyl-leucine methyl ester with amino acid esters or peptide fragments enables the construction of N-chloroacetyl peptides, which can subsequently undergo cyclization or further derivatization. This methodology was established in the primary literature for leucine- and glycine-containing peptide sequences via N-chloroacetyl intermediates [1]. More recently, automated solid-phase synthesis of N-chloroacetyl-modified peptides using standard peptide synthesizer programs has been reported, enabling the preparation of synthetic peptide polymers and peptide-protein immunogens [2]. The leucine scaffold is particularly well-suited due to its hydrophobic character, which facilitates organic-phase reactions and purification.

Peptide chemistry N-chloroacetyl intermediates Synthetic methodology

Applications of Methyl 2-[(chloroacetyl)amino]-4-methylpentanoate


Solid-Phase Chloroacetyl Peptide Synthesis

The compound serves as a pre-formed N-chloroacetyl leucine methyl ester building block for direct incorporation into automated peptide synthesizer protocols. After cleavage of the N-terminal Fmoc protecting group, the chloroacetyl functionality enables subsequent cyclization or conjugation to thiol-containing biomolecules. The leucine side chain's hydrophobicity (XLogP3 = 1.2) facilitates organic-phase extraction during intermediate workup [1]. This application is supported by published methodology for N-chloroacetyl-modified peptide synthesis [2].

Covalent Activity-Based Protein Profiling Probe

The chloroacetyl electrophile enables irreversible covalent modification of nucleophilic enzyme active-site residues. Researchers designing activity-based probes or covalent inhibitors can utilize this compound as a reactive warhead scaffold. Unlike the N-hydroxy analog (CAS 68684-46-8), which exhibits potent thermolysin inhibition (Ki = 7,500,000 nM) due to zinc chelation by the hydroxamate group, the target compound's lack of N-hydroxy substitution avoids this specific off-target activity, providing cleaner chemoproteomic profiling results [3].

Chromatographic Isomer Resolution Method

The 0.6 log unit difference in XLogP3 between methyl 2-[(chloroacetyl)amino]-4-methylpentanoate (1.2) and its 3-methyl positional isomer (1.8) [1][4] provides a well-defined system for developing and validating reverse-phase HPLC or LC-MS methods capable of resolving structurally similar N-chloroacetyl amino acid derivatives. This application is relevant for quality control laboratories and analytical method development groups.

Enzymatic Resolution and Substrate Specificity

N-Chloroacetyl amino acid methyl esters are known substrates for acylase I (aminoacylase, EC 3.5.1.14), with chloroacetyl derivatives showing the highest hydrolysis rates among tested N-acyl variants [5]. The leucine scaffold's branched side chain provides steric bulk that modulates enzymatic recognition, making this compound useful for substrate specificity profiling of aminoacylases, proteases (e.g., chymotrypsin), and esterases. The methyl ester can be selectively hydrolyzed to the free acid under enzymatic or mild basic conditions.

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